

# N-(2-aminoethyl)isoquinoline-5-sulfonamide chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-(2-aminoethyl)isoquinoline-5-sulfonamide*

Cat. No.: B017544

[Get Quote](#)

## N-(2-aminoethyl)isoquinoline-5-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-(2-aminoethyl)isoquinoline-5-sulfonamide**, commonly known as H-9, is a synthetic chemical compound belonging to the isoquinoline sulfonamide family. It is recognized primarily as a cell-permeable, competitive inhibitor of several serine/threonine protein kinases. By targeting the highly conserved ATP-binding site of these enzymes, H-9 serves as a valuable molecular probe for elucidating cellular signaling pathways and as a foundational structure for the development of more selective kinase inhibitors. Its notable biological activities include potent vasodilation, making it a subject of interest in cardiovascular research. This document provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

## Chemical Structure and Properties

H-9 is characterized by an isoquinoline ring system linked to a sulfonamide group, which in turn is connected to an aminoethyl side chain. This structure is crucial for its interaction with the ATP-binding pocket of protein kinases.

Table 1: Chemical Identifiers for **N-(2-aminoethyl)isoquinoline-5-sulfonamide**

| Identifier        | Value                                                           |
|-------------------|-----------------------------------------------------------------|
| IUPAC Name        | <b>N-(2-aminoethyl)isoquinoline-5-sulfonamide</b>               |
| Common Synonyms   | H-9, AEIQS, Protein kinase C inhibitor H-9                      |
| CAS Number        | 84468-17-7                                                      |
| Molecular Formula | C <sub>11</sub> H <sub>13</sub> N <sub>3</sub> O <sub>2</sub> S |
| Molecular Weight  | 251.31 g/mol                                                    |
| Canonical SMILES  | C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN                            |

| InChI Key | DCVZSHVZGVWQKV-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of **N-(2-aminoethyl)isoquinoline-5-sulfonamide**

| Property                       | Value               | Source  |
|--------------------------------|---------------------|---------|
| XLogP3                         | 0.1                 | PubChem |
| Hydrogen Bond Donors           | 2                   | PubChem |
| Hydrogen Bond Acceptors        | 4                   | PubChem |
| Rotatable Bond Count           | 4                   | PubChem |
| Exact Mass                     | 251.07284784 Da     | PubChem |
| Topological Polar Surface Area | 93.5 Å <sup>2</sup> | PubChem |

| Heavy Atom Count | 17 | PubChem |

## Mechanism of Action and Signaling Pathways

The primary mechanism of action for H-9 is the competitive inhibition of protein kinases with respect to ATP.<sup>[1]</sup> The isoquinoline ring moiety occupies the adenine-binding region of the kinase's active site, while the sulfonamide group forms critical interactions within the pocket.<sup>[2]</sup>

This prevents the transfer of the  $\gamma$ -phosphate from ATP to serine or threonine residues on substrate proteins, thereby blocking downstream signaling events.

H-9 exhibits broad-spectrum activity but shows a degree of selectivity for cyclic nucleotide-dependent protein kinases, such as Protein Kinase G (PKG) and Protein Kinase A (PKA), over Protein Kinase C (PKC) and other kinases.[\[1\]](#)[\[3\]](#)[\[4\]](#)

## Role in Vasodilation: The cGMP/PKG Signaling Pathway

The vasodilatory effect of H-9 is directly linked to its potent inhibition of PKG. In vascular smooth muscle cells, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). cGMP then activates PKG, which phosphorylates several downstream targets that collectively lead to a decrease in intracellular calcium concentration and dephosphorylation of the myosin light chain, resulting in muscle relaxation and vasodilation. By inhibiting PKG, H-9 can modulate this pathway, making it a tool for studying smooth muscle physiology.



[Click to download full resolution via product page](#)

**Diagram 1:** H-9 inhibits PKG in the vasodilation signaling cascade.

## Biological and Pharmacological Activity

H-9 has been characterized as an inhibitor of a range of protein kinases. Its inhibitory constants (Ki) demonstrate its potency and selectivity profile.

Table 3: Inhibitory Activity of H-9 Against Various Protein Kinases

| Target Kinase                                              | Ki (μM)    | Activity            | Reference |
|------------------------------------------------------------|------------|---------------------|-----------|
| cGMP-dependent Protein Kinase (PKG)                        | 0.87 - 0.9 | Potent Inhibition   | [1][3][4] |
| cAMP-dependent Protein Kinase (PKA)                        | 1.9        | Potent Inhibition   | [1][3][4] |
| Protein Kinase C (PKC)                                     | 18         | Moderate Inhibition | [1][3][4] |
| Ca <sup>2+</sup> /Calmodulin-dependent Kinase II (CaMK II) | 60         | Weak Inhibition     | [3]       |
| Casein Kinase I                                            | 110        | Weak Inhibition     | [3]       |

| Casein Kinase II | >300 | Negligible Inhibition | [3] |

## Experimental Protocols

### Representative Synthesis Protocol

**N-(2-aminoethyl)isoquinoline-5-sulfonamide** (H-9) can be synthesized from 5-isoquinolinesulfonic acid. The general procedure involves the conversion of the sulfonic acid to the more reactive sulfonyl chloride, followed by coupling with a diamine.

- Step 1: Synthesis of 5-Isoquinolinesulfonyl Chloride.
  - To a flask containing 5-isoquinolinesulfonic acid, add an excess of a chlorinating agent (e.g., thionyl chloride or chlorosulfonic acid) slowly at 0°C.

- Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 60-70°C) for 2-4 hours until the reaction is complete, as monitored by TLC.
- Carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.
- Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-isoquinolinesulfonyl chloride, which can be used in the next step without further purification.

- Step 2: Synthesis of **N-(2-aminoethyl)isoquinoline-5-sulfonamide** (H-9).
  - Dissolve the crude 5-isoquinolinesulfonyl chloride in an anhydrous aprotic solvent such as dichloromethane or acetonitrile.
  - In a separate flask, dissolve an excess (e.g., 3-5 equivalents) of ethylenediamine in the same solvent.
  - Slowly add the sulfonyl chloride solution to the ethylenediamine solution at 0°C with constant stirring.
  - Allow the reaction to proceed at room temperature for 12-24 hours.
  - Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution to remove excess amine and hydrochloride salts.
  - Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
  - Purify the crude product by column chromatography on silica gel to obtain pure **N-(2-aminoethyl)isoquinoline-5-sulfonamide**.

## In Vitro Kinase Inhibition Assay (General Workflow)

Determining the inhibitory potency ( $IC_{50}$  or  $K_i$ ) of H-9 against a specific kinase is fundamental. This is typically achieved using a radiometric or fluorescence-based in vitro assay.

## General Workflow for In Vitro Kinase Inhibition Assay

[Click to download full resolution via product page](#)**Diagram 2:** Standard workflow for determining kinase inhibitor potency.

## In Vivo Vasodilatory Activity Protocol

The vasodilatory action of H-9 can be assessed in vivo by measuring changes in arterial blood flow.

- **Animal Model:** The experiment is typically conducted in anesthetized dogs.
- **Surgical Preparation:** The femoral and/or vertebral arteries are surgically exposed to allow for local drug administration and blood flow measurement. An electromagnetic flow probe is placed around the artery to continuously monitor blood flow.
- **Drug Administration:** H-9, dissolved in a suitable vehicle (e.g., saline), is administered as a local intra-arterial injection. A range of doses is used to establish a dose-response relationship.
- **Data Acquisition:** Arterial blood flow is recorded continuously before, during, and after drug injection. The peak increase in blood flow following injection is measured.
- **Data Analysis:** The vasodilatory activity is quantified by calculating the dose required to produce a standard effect (e.g., a 100% increase in blood flow) and is often compared to a known vasodilator like diltiazem or trapidil to determine its relative potency.<sup>[3]</sup>

## Conclusion

**N-(2-aminoethyl)isoquinoline-5-sulfonamide** (H-9) is a foundational protein kinase inhibitor with well-characterized effects on cyclic nucleotide-dependent kinases and a demonstrated vasodilatory action. Its relatively straightforward synthesis and known kinase selectivity profile make it an indispensable tool for probing signaling pathways. For drug development professionals, H-9 represents a classic scaffold from which more potent and selective inhibitors can be designed to target specific kinases implicated in a wide range of diseases.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N-(2-Aminoethyl)-5-isoquinolinesulfonamide, a newly synthesized protein kinase inhibitor, functions as a ligand in affinity chromatography. Purification of Ca<sup>2+</sup>-activated, phospholipid-dependent and other protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H-series protein kinase inhibitors and potential clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H 9 dihydrochloride, Protein kinase inhibitor (CAS 116700-36-8) | Abcam [abcam.com]
- 4. biosave.com [biosave.com]
- To cite this document: BenchChem. [N-(2-aminoethyl)isoquinoline-5-sulfonamide chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017544#n-2-aminoethyl-isoquinoline-5-sulfonamide-chemical-properties-and-structure]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)